N-(2,4-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. The compound’s structure includes a phenyl group at the pyrazine C2 position, a sulfanylacetamide bridge at C4, and an N-substituted 2,4-dimethylphenyl group.
The pyrazolo[1,5-a]pyrazine scaffold is notable for its versatility in medicinal chemistry, often serving as a bioisostere for purine bases or as a structural motif in kinase inhibitors and radiopharmaceuticals. The sulfanylacetamide moiety enhances metabolic stability and facilitates interactions with sulfur-binding enzymes or receptors .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-8-9-18(16(2)12-15)24-21(27)14-28-22-20-13-19(17-6-4-3-5-7-17)25-26(20)11-10-23-22/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWNZYIXLVPKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1021252-19-6
- Molecular Formula : C18H20N4S
- Molecular Weight : 388.5 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanism involves the inhibition of key signaling pathways involved in tumor growth and survival.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Studies suggest that it can inhibit specific kinases involved in cancer progression. The interaction with these enzymes prevents the phosphorylation processes essential for cancer cell survival and proliferation.
The mechanism of action for this compound likely involves:
- Binding to Enzymatic Sites : The compound may bind to the active sites of kinases or other enzymes, altering their activity.
- Induction of Apoptosis : By disrupting signaling pathways such as the MAPK/ERK pathway, it may lead to programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Production : Some studies indicate that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.
Study 1: Anticancer Activity Evaluation
A study published in Cancer Letters evaluated the anticancer potential of related compounds. The results demonstrated that derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent antitumor effects.
Study 2: Mechanistic Insights into Enzyme Inhibition
In a biochemical assay, researchers investigated the inhibitory effects on specific kinases. The results showed a significant reduction in kinase activity when treated with this compound compared to control groups.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(2,4-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide. Research indicates that it may inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This leads to cell cycle arrest and subsequent programmed cell death.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cellular processes. For instance, it may interact with kinases involved in signal transduction pathways, potentially offering therapeutic avenues for diseases such as cancer and neurodegenerative disorders.
- Example Studies: Research has demonstrated that derivatives of this compound can selectively inhibit microtubule affinity-regulating kinases (MARK), which are implicated in Alzheimer's disease pathology .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. By modulating pathways associated with oxidative stress and inflammation, this compound could offer protective effects against neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines with a mean growth inhibition of 43.9% across 56 tested lines. |
| Study B | Enzyme Inhibition | Identified as a selective inhibitor of MARK, showing promise for Alzheimer's treatment in preclinical models. |
| Study C | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
Comparison with Similar Compounds
Pyrazine C2 Substituents
- Fluorophenyl (Analog 1): The 4-fluoro substitution increases electronegativity and enhances binding to aromatic pockets in enzymes (e.g., monoamine oxidases) due to halogen bonding .
- Chlorophenyl (Analog 2) : The chloro group improves lipophilicity (logP ~3.2) and may enhance membrane permeability compared to the target compound’s phenyl group .
Acetamide N-Substituents
- 3-(Methylsulfanyl)phenyl (Analog 2) : The sulfanyl group introduces a hydrogen-bond acceptor, improving solubility and interaction with cysteine residues in proteins .
- 4-Ethoxyphenyl (Analog 3) : The ethoxy group enhances solubility in aqueous media, making it suitable for radiopharmaceutical applications (e.g., PET tracers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
